5-(Aminomethyl)pyridine-2-carboxylic acid
Overview
Description
5-(Aminomethyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of an aminomethyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials:
Aminomethylation Reaction: The pyridine ring undergoes aminomethylation, where an aminomethyl group is introduced using reagents such as formaldehyde and ammonia or an amine source.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and may require heating to facilitate the formation of the aminomethyl group.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or batch reactors are used to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form pyridine-2,5-dicarboxylic acid.
Reduction: The aminomethyl group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions at the 3- and 4-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 5-(Aminomethyl)pyridine-2-amine.
Substitution: Nitro-substituted pyridines.
Scientific Research Applications
Chemistry: 5-(Aminomethyl)pyridine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
5-(Aminomethyl)pyridine-2-carboxylic acid: The compound .
5-(Aminomethyl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
5-(Aminomethyl)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness: The uniqueness of this compound lies in its specific positioning of functional groups, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLKYVZUHILZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665050 | |
Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53397-80-1 | |
Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.